Cas no 950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane structure
950761-81-6 structure
Product Name:4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
CAS番号:950761-81-6
MF:C26H23BO2
メガワット:378.270627260208
MDL:MFCD28098461
CID:2092984
PubChem ID:253661738
Update Time:2025-05-21

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
    • (3-Perylenyl)boronic Acid Pinacol Ester
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
    • 4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane
    • AK157801
    • AB0175145
    • AX8262339
    • ST24042546
    • 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (ACI)
    • SCHEMBL9943513
    • Perylene-3-boronic Acid Pinacol Ester
    • 950761-81-6
    • SY036743
    • AKOS024262257
    • T3089
    • PERYLEN-3-YLBORONIC ACID PINACOL ESTER
    • O11116
    • AS-69600
    • MFCD28098461
    • MDL: MFCD28098461
    • インチ: 1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3
    • InChIKey: RKJWQQVQQVALBZ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C2C3=C(C=CC=2)C2=C4C(=CC=C2)C=CC=C4C3=CC=1

計算された属性

  • せいみつぶんしりょう: 378.17900
  • どういたいしつりょう: 378.1791101g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 29
  • 回転可能化学結合数: 1
  • 複雑さ: 629
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 234.0 to 238.0 deg-C
  • PSA: 18.46000
  • LogP: 6.03640
  • 最大波長(λmax): 451(Toluene)(lit.)

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane セキュリティ情報

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A449039024-1g
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
950761-81-6 95%
1g
$480.76 2023-08-31
Chemenu
CM136073-1g
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
950761-81-6 95%
1g
$434 2023-01-09
abcr
AB474806-200 mg
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane; 97%
950761-81-6
200mg
€173.90 2023-01-08
abcr
AB474806-1 g
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; .
950761-81-6 97%
1g
€393.30 2023-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T868417-200mg
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
950761-81-6 ≥97%
200mg
¥778.50 2022-06-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T868417-1g
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
950761-81-6 ≥97%
1g
¥3,505.50 2022-06-14
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY0210-1g
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
950761-81-6 90%
1g
$745 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3089-1G
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
950761-81-6 >97.0%(GC)
1g
¥3990.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3089-200MG
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
950761-81-6 >97.0%(GC)
200mg
¥890.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3089-200mg
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
950761-81-6 97.0%(GC)
200mg
¥890.0 2022-06-10

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
1.4 Solvents: Toluene ;  10 h, reflux
リファレンス
Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophore
Kodama, Koichi; Kobayashi, Akinori; Hirose, Takuji, Tetrahedron Letters, 2013, 54(40), 5514-5517

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  17 h, 70 °C
リファレンス
Vibrational dynamics of a perylene-perylenediimide donor-acceptor dyad probed with femtosecond stimulated raman spectroscopy
Brown, Kristen E.; Veldkamp, Brad S.; Co, Dick T.; Wasielewski, Michael R., Journal of Physical Chemistry Letters, 2012, 3(17), 2362-2366

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt → 70 °C; 17 h, 70 °C
リファレンス
Process for manufacture of polymeric compound having a perylene unit useful for organic light-emitting device, etc.
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Xylene ;  10 min, rt
1.2 Reagents: 2,2,2-Trifluoroethanol ;  36 h, 80 °C
リファレンス
Ni-Catalyzed α-Selective C-H Borylations of Naphthalene-Based Aromatic Compounds
Kamei, Toshiyuki ; Nishino, Soshi; Yagi, Akiko; Segawa, Yasutomo ; Shimada, Toyoshi, Journal of Organic Chemistry, 2019, 84(21), 14354-14359

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium Solvents: 1,2-Dimethoxyethane ;  30 s, rt; 12 h, -40 °C
1.2 Reagents: Tempo ;  30 min
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Sodium-Promoted Borylation of Polycyclic Aromatic Hydrocarbons
Fukazawa, Mizuki; Takahashi, Fumiya; Yorimitsu, Hideki, Organic Letters, 2021, 23(12), 4613-4617

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  16 h, 105 °C
リファレンス
Efficient Triplet-Triplet Annihilation Upconversion in Solution and Hydrogel Enabled by an S-T Absorption Os(II) Complex Dyad with an Elongated Triplet Lifetime
Wei, Yaxiong; Li, Yuanming; Li, Zefeng; Xu, Xinsheng; Cao, Xiaosong; et al, Inorganic Chemistry, 2021, 60(24), 19001-19008

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  15 h, 70 °C
リファレンス
An efficient synthesis of quaterrylenedicarboximide NIR dyes
Avlasevich, Yuri; Muellen, Klaus, Journal of Organic Chemistry, 2007, 72(26), 10243-10246

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  17 h, 70 °C
リファレンス
Influences of linker and nucleoside for the helical self-assembly of perylene along DNA templates
Fritz, Yannic; Wagenknecht, Hans-Achim, Frontiers in Chemistry (Lausanne, 2019, 7,

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  17 h, 70 °C
リファレンス
Singlet Fission from Upper Excited Electronic States of Cofacial Perylene Dimer
Ni, Wenjun; Gurzadyan, Gagik G. ; Zhao, Jianzhang ; Che, Yuanyuan ; Li, Xiaoxin; et al, Journal of Physical Chemistry Letters, 2019, 10(10), 2428-2433

合成方法 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ;  1 h, rt
リファレンス
Communication of Bichromophore Emission upon Aggregation - Aroyl-S,N-ketene Acetals as Multifunctional Sensor Merocyanines
Biesen, Lukas; May, Lars; Nirmalananthan-Budau, Nithiya; Hoffmann, Katrin; Resch-Genger, Ute; et al, Chemistry - A European Journal, 2021, 27(53), 13426-13434

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane
リファレンス
Intersystem crossing via charge recombination in a perylene-naphthalimide compact electron donor/acceptor dyad
Imran, Muhammad; El-Zohry, Ahmed M.; Matt, Clemens; Taddei, Maria; Doria, Sandra; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(24), 8305-8319

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  48 h, 80 °C
リファレンス
Preparation method of perylene- and fluorophenyl-containing compound (3-(perfluoro-[1,1'-biphenyl]-4-yl)perylene) applied to green fluorescent powder of LED device
, China, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  2 d, 80 - 90 °C
1.2 Solvents: Toluene ;  3 d, 80 - 90 °C
リファレンス
Dye-Terminated, Hyperbranched Polytruxenes and Polytruxene-block-Polythiophene Multiblock Copolymers Made in an "AB2 + A" Approach
Koenen, Jan-Moritz; Jung, Stefan; Patra, Abhijit; Helfer, Anke; Scherf, Ullrich, Advanced Materials (Weinheim, 2012, 24(5), 681-686

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preparation Products

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